molecular formula C12H14O4 B241017 5-(3,4-dimethoxyphenyl)dihydro-2(3H)-furanone

5-(3,4-dimethoxyphenyl)dihydro-2(3H)-furanone

Cat. No.: B241017
M. Wt: 222.24 g/mol
InChI Key: WUTCRAWYHFZCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethoxyphenyl)dihydro-2(3H)-furanone is an organic compound characterized by the presence of a cyclopentanone ring fused with an oxa group and a 3,4-dimethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)dihydro-2(3H)-furanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable cyclopentanone derivative in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethoxyphenyl)dihydro-2(3H)-furanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

5-(3,4-dimethoxyphenyl)dihydro-2(3H)-furanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)dihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-dimethoxyphenyl)dihydro-2(3H)-furanone is unique due to its fused cyclopentanone and oxa ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)oxolan-2-one

InChI

InChI=1S/C12H14O4/c1-14-10-4-3-8(7-11(10)15-2)9-5-6-12(13)16-9/h3-4,7,9H,5-6H2,1-2H3

InChI Key

WUTCRAWYHFZCPK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2CCC(=O)O2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CCC(=O)O2)OC

Origin of Product

United States

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